molecular formula C14H20N2O3S B497623 1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide CAS No. 903254-51-3

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B497623
CAS No.: 903254-51-3
M. Wt: 296.39g/mol
InChI Key: JBWKUHWSQWSRFI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and toxic effects This compound is known for its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the sulfonylation of aromatic compounds in the presence of solid superacids like ZrO2/SO42- or TiO2/SO42-, which can afford diaryl sulfones in high yields . Additionally, the preparation of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on various biological systems to understand its potential therapeutic and toxic effects.

    Industry: This compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide: This compound has an ethoxy group instead of a dimethyl group, which can alter its chemical properties and biological activity.

    This compound: This compound is structurally similar but may have different substituents on the piperidine ring or aromatic group

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-3-4-11(2)13(9-10)20(18,19)16-7-5-12(6-8-16)14(15)17/h3-4,9,12H,5-8H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWKUHWSQWSRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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